![molecular formula C13H15N3O B14303252 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide CAS No. 112178-50-4](/img/structure/B14303252.png)
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a cyclohexene ring, which is further substituted with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide typically involves the diazotization of aniline derivatives followed by coupling with cyclohexene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in this synthesis include sodium nitrite, hydrochloric acid, and cyclohexene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular pathways and modulating biological activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A structurally related compound with a ketone group instead of a carboxamide group.
2-Cyclohexen-1-ol: Similar in structure but contains a hydroxyl group.
Cyclohexene: The parent hydrocarbon without any functional groups.
Uniqueness
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical reactivity and biological activity. Its combination of a cyclohexene ring with a carboxamide group further enhances its versatility in various applications.
Propiedades
Número CAS |
112178-50-4 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-phenyldiazenylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C13H15N3O/c14-13(17)11-8-4-5-9-12(11)16-15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17) |
Clave InChI |
DRDCSUADSJVXQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C1)C(=O)N)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


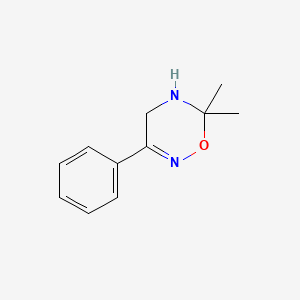
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
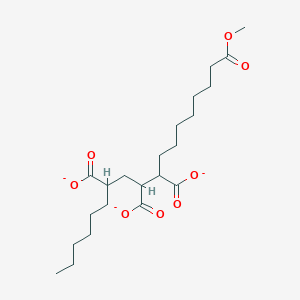
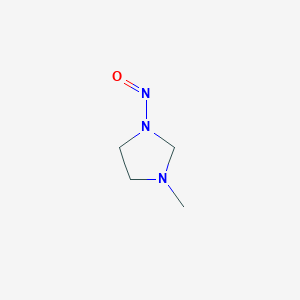
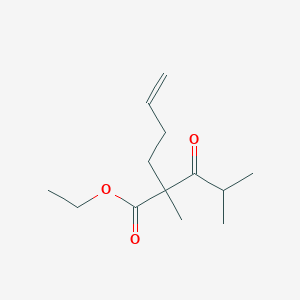
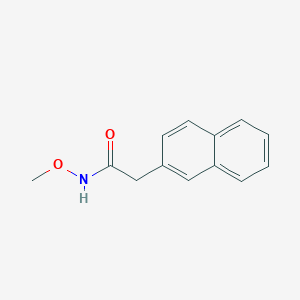
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
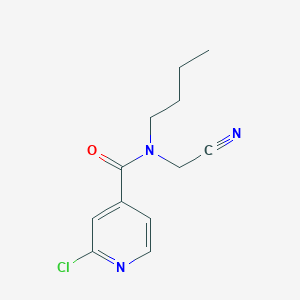
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)

